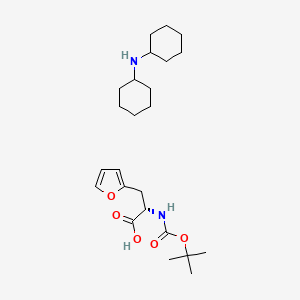
Chlorhydrate de 2-(thiophène-2-yl)aniline
Vue d'ensemble
Description
2-(Thiophen-2-yl)aniline hydrochloride is a useful research compound. Its molecular formula is C10H10ClNS and its molecular weight is 211.71 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Thiophen-2-yl)aniline hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Thiophen-2-yl)aniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Thiophen-2-yl)aniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Électronique organique
Chlorhydrate de 2-(thiophène-2-yl)aniline: est un composé précieux dans le domaine de l'électronique organique. Sa partie thiophène est connue pour ses excellentes propriétés de transport de charge, ce qui en fait un candidat approprié pour une utilisation dans les transistors à effet de champ organiques (OFET) et les diodes électroluminescentes organiques (OLED). Le composé peut être utilisé pour synthétiser divers dérivés du thiophène qui servent de matériaux semi-conducteurs, offrant un potentiel pour des appareils électroniques flexibles et portables .
Chimie médicinale
En chimie médicinale, le This compound sert de précurseur pour la synthèse de molécules biologiquement actives. Les dérivés du thiophène présentent un large éventail d'activités pharmacologiques, notamment des propriétés anticancéreuses, anti-inflammatoires et antimicrobiennes. Ce composé peut être utilisé pour développer de nouveaux médicaments avec une efficacité accrue et des effets secondaires réduits .
Science des matériaux
Le composé joue un rôle important dans la science des matériaux, en particulier dans le développement de matériaux avancés avec des propriétés améliorées. Il peut être utilisé pour créer des polymères et des composites avec des fonctionnalités spécifiques, telles qu'une stabilité thermique accrue ou une conductivité électrique. Ces matériaux ont des applications dans diverses industries, de l'aérospatiale aux biens de consommation .
Science de l'environnement
This compound: peut contribuer à la science de l'environnement en faisant partie de capteurs et de matériaux conçus pour le contrôle de la pollution et les solutions énergétiques durables. Ses dérivés peuvent être incorporés dans des capteurs qui détectent les polluants environnementaux ou utilisés dans la synthèse de matériaux pour des applications d'énergie verte comme les cellules solaires et les dispositifs thermoélectriques .
Chimie analytique
En chimie analytique, ce composé est utilisé pour la synthèse de réactifs et d'indicateurs. Ses propriétés structurales permettent le développement de méthodes analytiques sensibles et sélectives pour la détection et la quantification de diverses espèces chimiques, ce qui est crucial dans les processus de surveillance environnementale et de contrôle qualité .
Agriculture
Les dérivés du thiophène, synthétisés à partir du This compound, trouvent également des applications en agriculture. Ils peuvent être utilisés pour créer de nouveaux pesticides et herbicides avec des mécanismes d'action spécifiques, contribuant au développement de pratiques agricoles plus efficaces et respectueuses de l'environnement .
Stockage d'énergie
Le composé est également important dans le domaine du stockage d'énergie. Il peut être utilisé pour synthétiser des polymères conducteurs qui sont des composants essentiels des supercondensateurs et des batteries. Ces dispositifs de stockage d'énergie sont essentiels pour faire progresser l'électronique portable et les véhicules électriques, offrant des densités énergétiques plus élevées et des capacités de charge plus rapides .
Synthèse chimique
Enfin, le This compound est un intermédiaire polyvalent en synthèse chimique. Il est utilisé pour créer une variété de composés à base de thiophène par des réactions telles que la cyclisation et le couplage. Ces composés sont essentiels dans la synthèse de colorants, de produits pharmaceutiques et de matériaux avancés avec des propriétés optiques et électroniques spécifiques .
Safety and Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and not eating, drinking, or smoking when using this product .
Orientations Futures
Thiophene-based analogs, such as “2-(Thiophen-2-yl)aniline hydrochloride”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may continue to explore the synthesis and applications of these compounds.
Mécanisme D'action
Target of Action
Similar compounds, such as 4-(thiophen-2-yl)aniline, have been used in the synthesis of a variety of heterocyclic scaffolds . These scaffolds can interact with a wide range of biological targets, suggesting that 2-(Thiophen-2-yl)aniline hydrochloride may also have multiple targets.
Mode of Action
It’s known that thiophene derivatives can interact with biological targets in various ways, depending on the specific functional groups present in the molecule . For instance, some thiophene derivatives have been shown to inhibit enzymes, modulate receptor activity, or interact with DNA .
Biochemical Pathways
Thiophene derivatives have been found to be involved in a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that 2-(Thiophen-2-yl)aniline hydrochloride could potentially affect multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with thiophene derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of 2-(Thiophen-2-yl)aniline hydrochloride can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules or ions, and the temperature .
Analyse Biochimique
Biochemical Properties
2-(Thiophen-2-yl)aniline hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiophene derivatives, including 2-(Thiophen-2-yl)aniline hydrochloride, have been shown to exhibit antioxidant and antimicrobial properties . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
2-(Thiophen-2-yl)aniline hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that thiophene derivatives can impact cell proliferation, apoptosis, and differentiation . These effects are essential for exploring the compound’s potential in treating various diseases.
Molecular Mechanism
The molecular mechanism of 2-(Thiophen-2-yl)aniline hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Thiophene derivatives are known to interact with enzymes through hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to the inhibition or activation of specific enzymes, thereby modulating biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Thiophen-2-yl)aniline hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives can undergo degradation under certain conditions, affecting their efficacy and safety . Understanding these temporal effects is crucial for optimizing the compound’s use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-(Thiophen-2-yl)aniline hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
2-(Thiophen-2-yl)aniline hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . Thiophene derivatives are known to participate in oxidation-reduction reactions, contributing to their biological activity.
Transport and Distribution
The transport and distribution of 2-(Thiophen-2-yl)aniline hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, which are critical for its biological effects.
Subcellular Localization
2-(Thiophen-2-yl)aniline hydrochloride exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
2-thiophen-2-ylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS.ClH/c11-9-5-2-1-4-8(9)10-6-3-7-12-10;/h1-7H,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJVKCOXPQGNOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CS2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087723-62-3 | |
| Record name | 2-(thiophen-2-yl)aniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


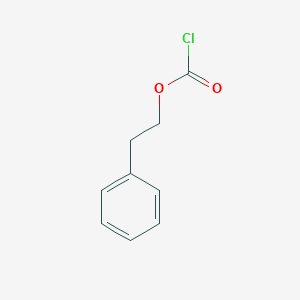
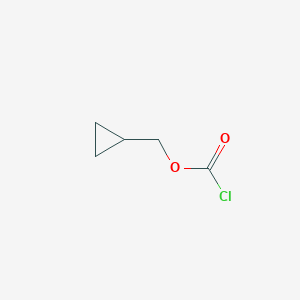


![6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1285436.png)
![6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one](/img/structure/B1285437.png)
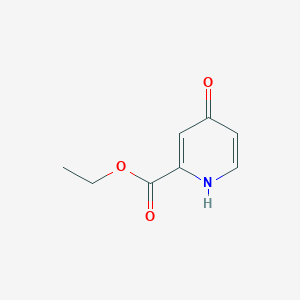
![3-(1-cyano-2-methylpropyl)-N-[4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]phenyl]benzamide](/img/structure/B1285451.png)
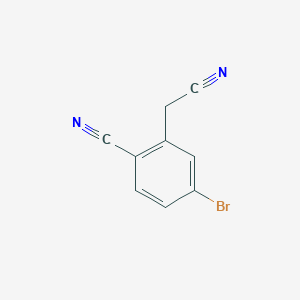

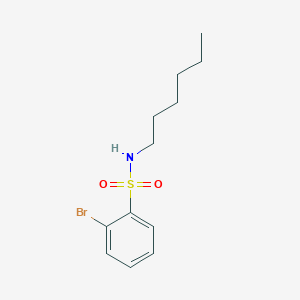
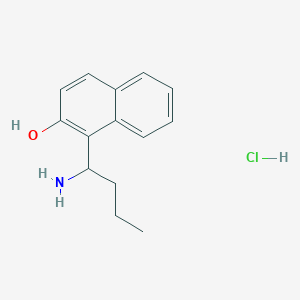
![{2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}amine hydrochloride](/img/structure/B1285460.png)
